![molecular formula C6H7NO2S2 B1518692 Ácido 2-[(1,3-tiazol-4-ilmetil)sulfanil]acético CAS No. 933757-96-1](/img/structure/B1518692.png)
Ácido 2-[(1,3-tiazol-4-ilmetil)sulfanil]acético
Descripción general
Descripción
“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid” is a chemical compound with the molecular weight of 251.33 . It is also known as “2-{[(1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid” with the CAS Number: 930395-77-0 .
Molecular Structure Analysis
The molecular structure of “2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is1S/C11H9NO2S2/c13-11(14)9-3-1-2-4-10(9)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) .
Aplicaciones Científicas De Investigación
Química Medicinal: Aplicaciones Antimicrobianas y Antitumorales
Los derivados del tiazol, incluidos compuestos como el ácido 2-[(1,3-tiazol-4-ilmetil)sulfanil]acético, se han estudiado ampliamente por sus propiedades medicinales. Se sabe que exhiben una gama de actividades biológicas, como efectos antimicrobianos y antitumorales . Estos compuestos se pueden sintetizar y modificar para mejorar su eficacia y reducir los efectos secundarios, lo que los hace valiosos en el desarrollo de nuevos fármacos.
Agricultura: Desarrollo de Fungicidas y Biocidas
En agricultura, los compuestos del tiazol sirven como ingredientes clave en la creación de fungicidas y biocidas . Su capacidad para inhibir el crecimiento de organismos dañinos ayuda a proteger los cultivos y mantener la seguridad alimentaria. La investigación sobre las aplicaciones específicas del ácido 2-[(1,3-tiazol-4-ilmetil)sulfanil]acético en este campo podría conducir al desarrollo de productos químicos agrícolas más efectivos.
Aplicaciones Industriales: Aceleradores de Reacciones Químicas
El sector industrial se beneficia de los derivados del tiazol como aceleradores de reacciones químicas . Estas sustancias pueden acelerar las reacciones químicas sin consumirse en el proceso, lo que las hace cruciales para diversos procesos de fabricación.
Ciencias Ambientales: Control de la Contaminación
Los compuestos a base de tiazol se exploran por su potencial en aplicaciones ambientales, particularmente en estrategias de control de la contaminación . Sus propiedades químicas se pueden utilizar en procesos diseñados para reducir o eliminar contaminantes del medio ambiente.
Biotecnología: Agentes Antibacterianos
En biotecnología, las propiedades antibacterianas de los compuestos del tiazol son de gran interés . Se pueden incorporar en tratamientos y revestimientos para prevenir el crecimiento bacteriano, lo cual es esencial en dispositivos médicos e implantes.
Ciencia de Materiales: Producción de Tintes y Pigmentos
Los derivados del tiazol se utilizan en la producción de tintes y pigmentos debido a sus colores vibrantes y estabilidad . Las aplicaciones específicas del ácido 2-[(1,3-tiazol-4-ilmetil)sulfanil]acético en la ciencia de materiales podrían incluir el desarrollo de nuevos materiales con propiedades ópticas únicas.
Safety and Hazards
Mecanismo De Acción
Thiazole Derivatives
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Targets of Action
Thiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives can have a variety of effects, depending on their specific targets and modes of action .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes such as thiazole kinase, which is involved in the thiazole biosynthesis pathway. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can influence the compound’s activity and stability in biochemical reactions .
Cellular Effects
The effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can alter gene expression by acting on transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity or adaptive cellular responses .
Dosage Effects in Animal Models
The effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including organ toxicity or systemic inflammation. Threshold effects are often observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may participate in the thiazole biosynthesis pathway, where it acts as a substrate or inhibitor of key enzymes. Additionally, it can influence the levels of metabolites such as thiamine, which is derived from thiazole-containing compounds. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and chromatin structure .
Propiedades
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c8-6(9)3-10-1-5-2-11-4-7-5/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBUPURMNJXHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


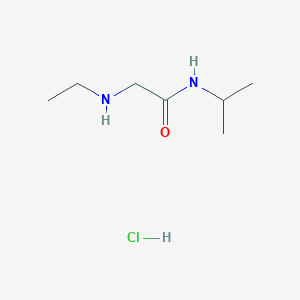
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
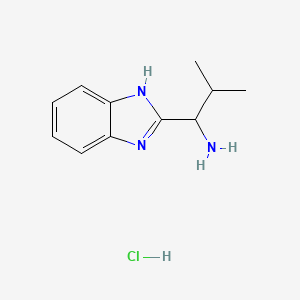
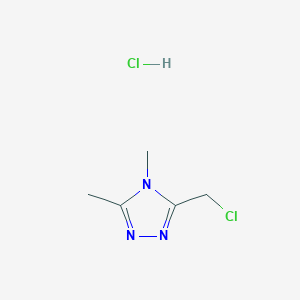
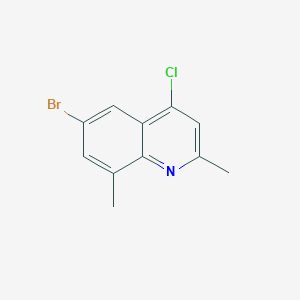
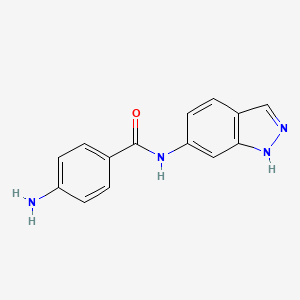
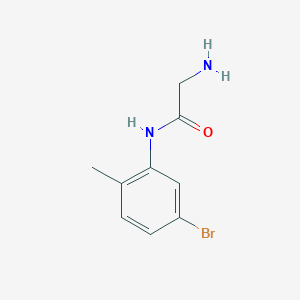
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid](/img/structure/B1518621.png)
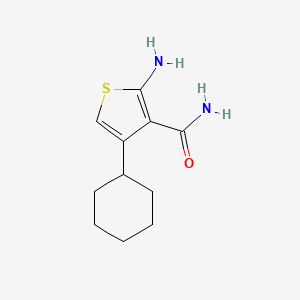
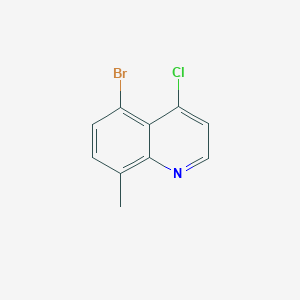

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)

